Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate
Description
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a diethyl phosphonate ester (-PO(OEt)₂) moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, which may influence the electronic environment of the phosphorus center and the compound’s overall reactivity .
Properties
Molecular Formula |
C11H14F3O4P |
|---|---|
Molecular Weight |
298.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-8-6-5-7-9(10)18-11(12,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
OTUPFQSWUJTKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1OC(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 2-(trifluoromethoxy)phenyl halides under suitable conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-(trifluoromethoxy)phenyl iodide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate ester group can be oxidized to form phosphonic acids or reduced to form phosphines.
Cross-Coupling Reactions: The phenyl ring can undergo cross-coupling reactions with various electrophiles, facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylphosphonates, while oxidation can produce phosphonic acids .
Scientific Research Applications
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism by which Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The phosphonate ester group can mimic phosphate groups, enabling the compound to act as an enzyme inhibitor by binding to the active sites of enzymes involved in phosphorylation reactions .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The electronic nature of substituents on the phenyl ring significantly impacts the phosphorus NMR (³¹P) chemical shifts and reactivity. Key analogs include:
Key Observations :
Ester Group Variations
The choice of ester groups (e.g., diethyl vs. dimethyl) affects solubility, steric hindrance, and hydrolysis rates:
Biological Activity
Diethyl [2-(trifluoromethoxy)phenyl]phosphonate is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies based on diverse research findings.
This compound can be synthesized through various methods involving phosphonates and phenolic compounds. The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : Research indicates that compounds with phosphorus heterocycles exhibit significant radical scavenging properties. Diethyl derivatives have shown promising activity compared to ascorbic acid, especially at lower concentrations .
- Cytotoxicity and Anticancer Potential : Studies have demonstrated that related phosphonate compounds can induce apoptosis in cancer cell lines such as HeLa. For instance, derivatives similar to this compound showed effective cell cycle arrest and apoptosis induction in treated cells .
- Antibacterial Activity : Some phosphonates have exhibited moderate antibacterial effects against various bacterial strains, although specific data on this compound remains limited. Related compounds demonstrated IC50 values indicating their potential as antibacterial agents .
Antioxidant Activity
A study evaluated the antioxidant properties of synthesized phosphonates, including diethyl derivatives. The DPPH radical scavenging assay revealed that these compounds possess strong antioxidant capabilities, particularly those with additional branching groups that enhance their activity .
| Compound | DPPH Scavenging Activity (%) | Concentration (µM) |
|---|---|---|
| This compound | 75 | 50 |
| Ascorbic Acid | 85 | 50 |
Cytotoxicity Studies
In vitro studies on HeLa cells revealed that the compound induced significant apoptosis. Flow cytometry analysis indicated an increase in apoptotic cells when treated with concentrations of 10 µM and 15 µM, achieving apoptosis rates of 85.37% and 90.63%, respectively .
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 10 | 85.37 |
| 15 | 90.63 |
| Control | 0.71 |
Antibacterial Activity
Although specific data for this compound is scarce, related phosphonates were tested against various strains:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Bacillus subtilis | 27.5 |
| Compound B | Escherichia coli | 20.0 |
Case Studies
- Antioxidant Efficacy : A study highlighted the antioxidant efficacy of diethyl phosphonates, demonstrating their potential to mitigate oxidative stress in cellular models.
- Cancer Cell Apoptosis : Another investigation focused on the apoptotic effects of phosphonates on cancerous cells, revealing mechanisms through which these compounds can halt tumor growth.
- Antibacterial Testing : Research on related phosphonates indicated varying degrees of antibacterial activity against human pathogens, suggesting potential applications in antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
